N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide
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Overview
Description
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide” is a synthetic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been of interest due to their remarkable biological activities in various domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives, which includes the compound , is typically achieved through a molecular hybridization strategy . The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Molecular Structure Analysis
The molecular structure of this compound can be characterized using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . The IR spectrum can give insights into the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents on the triazolo[1,5-a]pyrimidine core . The reactions can involve various functional groups and can lead to a wide range of products .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The molecular weight can be determined using mass spectrometry .Scientific Research Applications
Biological Activity and Therapeutic Potential
Compounds with structures related to triazoles and indazoles are frequently explored for their biological activities. These include acting as enzyme inhibitors, receptor modulators, or having antimicrobial, antifungal, and anticancer properties. For example, pramipexole, a benzathiazole with dopamine receptor agonist activity, has been effective in treating Parkinson's disease by selectively binding to dopamine receptors, showing the significance of structural components in modulating biological activities (Piercey et al., 1996).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and excretion of compounds is crucial for their development into therapeutic agents. Studies on similar compounds, such as ticagrelor, an oral P2Y12 receptor antagonist, provide insights into the pharmacokinetics, metabolism, and excretion profiles, guiding the optimization of dosage forms and administration schedules (Teng et al., 2010).
Advanced Analytical Methodologies
The development and application of advanced analytical techniques to study bioactive compounds in biological matrices are fundamental for drug discovery and development processes. This includes the use of liquid chromatography-tandem mass spectrometry (LC/MS/MS) for the quantification and investigation of metabolites in plasma and urine, as demonstrated in the metabolic studies of BMS-690514, an inhibitor of human epidermal growth factor receptors (Christopher et al., 2010).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase and is therefore essential for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the disruption of the cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components necessary for cell proliferation. This can result in the induction of apoptosis within cells .
Pharmacokinetics
These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to cell cycle arrest and the induction of apoptosis within cells . This can lead to the inhibition of the growth of cancer cells .
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines, including “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide”, have shown promising biological activities, suggesting their potential for further development as therapeutic agents . Future research could focus on optimizing the synthesis, improving the biological activity, and investigating the safety profile of these compounds.
Properties
IUPAC Name |
3-methoxy-2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]indazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-24-17(27-2)14-6-5-13(8-15(14)23-24)16(26)19-7-3-4-12-9-20-18-21-11-22-25(18)10-12/h5-6,8-11H,3-4,7H2,1-2H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDPNROKPLBTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCCCC3=CN4C(=NC=N4)N=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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